molecular formula C10H14Cl2N2 B2625321 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride CAS No. 1909308-79-7

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

Cat. No.: B2625321
CAS No.: 1909308-79-7
M. Wt: 233.14
InChI Key: PQWREERVQDWJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine and tetrahydropyridine, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method involves the reduction of N-methylpyridinium with borohydride reagents to form 1-methyl-1,2,3,6-tetrahydropyridine . Another approach is the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction , oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce different tetrahydropyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;;/h1,3-5,7,12H,2,6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWREERVQDWJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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